molecular formula C18H19N5O2S B3003247 N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421531-30-7

N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Numéro de catalogue: B3003247
Numéro CAS: 1421531-30-7
Poids moléculaire: 369.44
Clé InChI: SZYZIXZLDXJPFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-22-16(24)9-8-15(21-22)23-10-4-5-12(11-23)17(25)20-18-19-13-6-2-3-7-14(13)26-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYZIXZLDXJPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Structural Overview

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Dihydropyridazine ring : Associated with various pharmacological effects.
  • Piperidine structure : Often linked to neuroprotective and analgesic activities.

1. Anticancer Properties

Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant anticancer activity. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A related thiazole derivative demonstrated potent cytotoxicity against several cancer cell lines, achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The presence of the thiazole moiety in the compound is linked to antimicrobial effects. Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria.

Research Findings : A library of thiazole derivatives was evaluated for their quorum sensing inhibitory activities against Pseudomonas aeruginosa, revealing moderate growth inhibition at concentrations up to 1000 μg/mL, with some compounds showing selective inhibition without affecting bacterial growth .

3. Neuroprotective Effects

Piperidine derivatives are well-known for their neuroprotective properties. The specific combination of functional groups in this compound may enhance its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the unique combination of the benzo[d]thiazole, dihydropyridazine, and piperidine moieties contributes significantly to the compound's biological efficacy. Modifications in substituents on these rings can lead to variations in activity profiles.

CompoundStructural FeaturesNotable Activities
Thiazole Derivative AThiazole ringAntimicrobial
Pyridazine Analogue BPyridazine ringAnticancer
Piperidine-based Drug CPiperidine ringNeuroprotective

Preliminary docking studies indicate that this compound may interact with specific biological macromolecules such as proteins and enzymes involved in disease pathways. These interactions are crucial for understanding its potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. The combination of the benzo[d]thiazole and pyridazine moieties may enhance its activity against various diseases.

Potential Therapeutic Targets

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in tumor growth.
  • Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity, making this compound a candidate for developing new antibiotics .

Biological Interaction Studies

Understanding how N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide interacts with biological macromolecules is crucial for elucidating its mechanism of action.

Docking Studies

Preliminary docking studies can provide insights into the binding affinity of this compound towards various biological targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors linked to disease processes.

Experimental validation through in vitro assays is necessary to confirm these interactions and assess the compound's efficacy.

Synthesis and Structural Analysis

The synthesis of this compound likely involves multi-step synthetic pathways that incorporate various chemical reactions to construct its complex structure. Understanding the synthesis can help in optimizing production methods for pharmaceutical applications.

Crystal Structure Analysis

Research into the crystal structure of related compounds has revealed insights into their molecular geometry and bonding characteristics. For instance, the solid-state structure analysis of similar benzothiazole derivatives indicates significant intramolecular hydrogen bonding that stabilizes their configurations .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a related compound inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The findings support further exploration of this compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of several benzothiazole derivatives against various bacterial strains. Results indicated significant antibacterial activity, suggesting that this compound may share similar properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide?

  • Methodology : Utilize coupling reactions between benzothiazole-2-amine and activated pyridazinone intermediates under basic conditions (e.g., K₂CO₃ in DMF, as described in ). Purify via column chromatography and validate using ¹H/¹³C NMR and HRMS (as in and ). Optimize reaction times (12–24 hrs) at 80–100°C to avoid decomposition of the dihydropyridazinone moiety .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹H NMR : Assign peaks for the benzothiazole aromatic protons (δ 7.2–8.4 ppm) and pyridazinone carbonyl (δ ~160–165 ppm in ¹³C NMR) .
  • HRMS : Match experimental and theoretical m/z values (e.g., ±1 ppm accuracy) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~3–5 min under 50:50 conditions) .

Q. What solubility and stability characteristics are critical for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy.
  • Stability : Monitor degradation via HPLC under physiological pH (4.5–7.4) and temperatures (4°C, 25°C, 37°C) over 72 hrs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents on the benzothiazole (e.g., electron-withdrawing groups at C-5/C-6) or pyridazinone (e.g., methyl vs. ethyl at N-1) using methods from .
  • Biological Assays : Pair synthesized analogs with enzyme inhibition (e.g., kinase assays) or cellular viability (MTT) tests. Use dose-response curves (IC₅₀ values) to rank potency .

Q. What computational approaches predict binding modes to target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with molecular dynamics simulations (100 ns) to assess binding stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (benzothiazole) using MOE or Phase .

Q. How should researchers resolve contradictory bioactivity data across assay platforms?

  • Methodology :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Purity Reassessment : Verify compound integrity via HPLC-MS if discrepancies arise (e.g., inactive batches may contain hydrolyzed byproducts) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.